molecular formula C6H12N2Si B120780 N-(Trimethylsilyl)imidazole CAS No. 18156-74-6

N-(Trimethylsilyl)imidazole

Cat. No. B120780
CAS RN: 18156-74-6
M. Wt: 140.26 g/mol
InChI Key: YKFRUJSEPGHZFJ-UHFFFAOYSA-N
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Description

N-(Trimethylsilyl)imidazole, also known as TMSIM, is a derivatization agent used in gas chromatography/mass spectrometry applications . It has high silyl donor ability and does not react with amino groups . It is also used as a silylating agent for alcohols, carbohydrates, and 1,3-dicarbonyl compounds .


Synthesis Analysis

N-(Trimethylsilyl)imidazole is used for synthesis . A practical process has been developed for the synthesis of 2,4,5-trisubstituted-imidazoles from readily available starting materials . This process involves a copper-catalyzed multicomponent reaction .


Molecular Structure Analysis

The molecular structure of N-(Trimethylsilyl)imidazole is C6H12N2Si . It has a molar mass of 140.25 g/mol .


Chemical Reactions Analysis

N-(Trimethylsilyl)imidazole is a powerful silylating agent, particularly for alcohols . It is used for the efficient silylation of Ti-MCM-41, a titanium substituted mesoporous molecular sieve .


Physical And Chemical Properties Analysis

N-(Trimethylsilyl)imidazole is a liquid with a density of 0.955-0.959 g/cm3 at 25 °C . It has a boiling point of 212 °C (decomposition) . It is insoluble in water .

Scientific Research Applications

Derivatization of Carbohydrates

“N-(Trimethylsilyl)imidazole” is used for the derivatization of carbohydrates into trimethylsilyl ethers . This process enhances the volatility of carbohydrates, making them suitable for gas chromatography.

Synthesis of Polysubstituted Chiral Spirotetrahydropyrans

This compound is also used in the synthesis of polysubstituted chiral spirotetrahydropyrans . These are important structures found in many natural products and pharmaceuticals.

Protection of Hydroxyl Groups

“N-(Trimethylsilyl)imidazole” acts as a silylating reagent for the protection of hydroxyl groups in the presence of amine functionalities . This is crucial in multi-step organic synthesis where protecting groups are needed to prevent certain reactions from occurring.

Silylation of Alcohols and 1,3-Dicarbonyl Compounds

It acts as a silylating agent for alcohols, carbohydrates, and 1,3-dicarbonyl compounds . Silylation is a process that increases the stability of these compounds, making them easier to handle and analyze.

Selective Silylation of Hydroxyl Groups and Carboxylic Acid

“N-(Trimethylsilyl)imidazole” is a derivatization reagent used for selective silylation of hydroxyl groups and carboxylic acid without affecting the amino group . This selectivity is beneficial in complex organic synthesis where protecting only certain functional groups is necessary.

Intermediate for Synthesis

This compound is employed as an intermediate for the synthesis of other complex molecules . As an intermediate, it can help streamline the synthesis process and increase overall yield.

Synthesis of Imidazole Derivatives

Imidazole and its derivatives possess remarkable versatility, finding applications in medicine, synthetic chemistry, and industry . “N-(Trimethylsilyl)imidazole” plays a pivotal role in the synthesis of biologically active molecules .

Role in Green Chemistry and Organometallic Catalysis

Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes . “N-(Trimethylsilyl)imidazole” contributes to the demand for environmentally friendly methods in chemical organic synthesis .

Safety And Hazards

N-(Trimethylsilyl)imidazole is considered hazardous. It is highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It may also damage the unborn child .

Future Directions

N-(Trimethylsilyl)imidazole may be used as an effective alternative to N, O -bis (trimethylsilyl)trifluoroacetamide (BSTFA) and N -methyl- N - (trimethylsilyl)trifluoroacetamide (MSTFA) for the efficient silylation of Ti-MCM-41, a titanium substituted mesoporous molecular sieve . This process enhances the hydrophobicity and catalytic activity of the Ti-MCM-41 catalyst for cyclohexene epoxidation with aqueous hydrogen peroxide .

properties

IUPAC Name

imidazol-1-yl(trimethyl)silane
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InChI

InChI=1S/C6H12N2Si/c1-9(2,3)8-5-4-7-6-8/h4-6H,1-3H3
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InChI Key

YKFRUJSEPGHZFJ-UHFFFAOYSA-N
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Canonical SMILES

C[Si](C)(C)N1C=CN=C1
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Molecular Formula

C6H12N2Si
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DSSTOX Substance ID

DTXSID5066326
Record name 1H-Imidazole, 1-(trimethylsilyl)-
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Molecular Weight

140.26 g/mol
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Physical Description

Colorless or light yellow liquid; [Alfa Aesar MSDS]
Record name 1-(Trimethylsilyl)-1H-imidazole
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Solubility

14.6 [ug/mL] (The mean of the results at pH 7.4)
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Product Name

N-(Trimethylsilyl)imidazole

CAS RN

18156-74-6
Record name (Trimethylsilyl)imidazole
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Synthesis routes and methods I

Procedure details

31.5 ml (0.15 mole) of hexamethyldisilazane were added dropwise over the course of 45 minutes to 13.62 g (0.2 mole) of imidazole and 28 mg (0.15 mmoles) of saccharin heated to 100° C. and during this addition, the bath temperature was raised from 100° to 140° C. After addition of the hexamethyldisilazane, the mixture was stirred for 30 minutes at a bath temperature of 140° C. Excess hexamethyldisilazane was evaporated under reduced pressure and the residue was vacuum distilled to obtain 22,25 g (79.5%) of N-trimethylsilylimidazole boiling at 103°-105° C. at 22 mm Hg and nD 23.5°=1.4740.
Quantity
31.5 mL
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
28 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

HMDS (11.46 mL, 0.055 mol, 1.5 eq) was added dropwise over 20 min to a solution of imidazole (5.0 g, 0.074 mol, 2 eq) in 150 ml of toluene under argon, then the reaction mixture heated to reflux for 3 h. The reaction mixture was then concentrated to dryness under reduced pressure. Distillation of the residue gave AA2-2 as a colorless oil in 85%. For best results, this product should be stored at 0° C. under argon.
Name
Quantity
11.46 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(Trimethylsilyl)imidazole
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N-(Trimethylsilyl)imidazole

Q & A

Q1: What is the molecular formula and weight of 1-(Trimethylsilyl)imidazole?

A1: The molecular formula of 1-(Trimethylsilyl)imidazole is C6H12N2Si, and its molecular weight is 140.29 g/mol. []

Q2: What spectroscopic data is available for characterizing 1-(Trimethylsilyl)imidazole?

A2: 1-(Trimethylsilyl)imidazole can be characterized using various spectroscopic techniques including:

  • NMR Spectroscopy: 1H NMR and 13C NMR provide information about the hydrogen and carbon environments within the molecule. [, ]
  • IR Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule. [, ]
  • Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. []

Q3: Is 1-(Trimethylsilyl)imidazole sensitive to moisture?

A3: Yes, 1-(Trimethylsilyl)imidazole is extremely hygroscopic and reacts exothermically with water and alcohols. []

Q4: How should 1-(Trimethylsilyl)imidazole be stored?

A4: It should be stored as a solution in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2) under a dry nitrogen atmosphere. [, ]

Q5: What is the primary application of 1-(Trimethylsilyl)imidazole in organic synthesis?

A5: 1-(Trimethylsilyl)imidazole is widely used as a silylating agent for alcohols, 1,3-dicarbonyl compounds, and carboxylic acids. [, , ] It efficiently converts hydroxyl groups (–OH) into trimethylsilyl ether groups (–OSi(CH3)3), which are often more volatile and amenable to gas chromatography analysis. [, ]

Q6: Can 1-(Trimethylsilyl)imidazole be used to synthesize other heterocyclic compounds?

A6: Yes, it can react with dimethylsulfoxide (DMSO) at elevated temperatures to produce N-[(methylthio)methyl]imidazole via a Pummerer rearrangement. This reaction can be extended to prepare similar derivatives of other heterocycles like 2-methylimidazole, pyrazole, triazole, and benzimidazole. []

Q7: Can 1-(Trimethylsilyl)imidazole be used in the synthesis of peptides?

A7: Yes, it can react with esters to form imidazolides, which are activated forms of carboxylic acids. These imidazolides are useful intermediates in the synthesis of amides, peptides, esters, and ketones. [, ]

Q8: How does 1-(Trimethylsilyl)imidazole assist in analyzing bile acids?

A8: 1-(Trimethylsilyl)imidazole, in combination with N-methyl-N-trimethylsilyl-1,1,1-trifluoroacetamide, effectively derivatizes bile acids by converting hydroxyl and carboxyl groups into their corresponding trimethylsilyl ethers and esters, respectively. This derivatization process improves their volatility and detectability during gas chromatography-mass spectrometry (GC-MS) analysis. []

Q9: Can 1-(Trimethylsilyl)imidazole be used in material science applications?

A9: Yes, research shows its application in surface passivation, particularly for silicon surfaces like those in microfabricated GC columns. It's been shown to be effective in deactivating active sites, thereby improving the performance of these columns in separating compounds like organophosphonates. []

Q10: Are there any examples of 1-(Trimethylsilyl)imidazole being used in the synthesis of complex molecules?

A10: Yes, it plays a crucial role in the synthesis of pyrrolizidine alkaloid analogues, specifically macrocyclic diesters of (±)-synthanecine A. These complex molecules are of interest due to their potential biological activity. []

Q11: How does 1-(Trimethylsilyl)imidazole interact with metal complexes?

A11: 1-(Trimethylsilyl)imidazole can react with metal halides like CoCl2 and [Co(Ph3P)2Cl2] to form metal-imidazolate complexes. This reaction pathway offers a convenient route for preparing metal complexes with imidazolate ligands, which are known for their diverse coordination chemistry. [, ]

Q12: Can 1-(Trimethylsilyl)imidazole be used to modify the surface of porous materials?

A12: Yes, it can be used to silylate the surface of mesoporous materials like Ti-MCM-41. This silylation process can modify the material's surface properties, impacting its catalytic activity in reactions like olefin epoxidation. []

Q13: How does the trimethylsilyl group in 1-(Trimethylsilyl)imidazole contribute to its reactivity?

A13: The trimethylsilyl group is a good leaving group due to the silicon atom's ability to stabilize a negative charge. This property makes 1-(Trimethylsilyl)imidazole a potent silylating agent, readily transferring the trimethylsilyl group to more nucleophilic species like alcohols and carboxylic acids.

Q14: Does the reactivity of 1-(Trimethylsilyl)imidazole change with substitutions on the imidazole ring?

A14: Yes, substitutions on the imidazole ring can affect the electronic properties and steric hindrance of the nitrogen lone pair, influencing its reactivity. For example, N-(trimethylsilyl)-2-methylimidazole shows different reactivity compared to 1-(Trimethylsilyl)imidazole due to the methyl substitution on the imidazole ring. [, ]

Q15: What factors can affect the stability of 1-(Trimethylsilyl)imidazole?

A15: The main factors affecting its stability are moisture and temperature. It is essential to store it under anhydrous conditions and at low temperatures to prevent decomposition. [, ]

Q16: What safety precautions should be taken when handling 1-(Trimethylsilyl)imidazole?

A16: 1-(Trimethylsilyl)imidazole is flammable and harmful if inhaled, ingested, or comes into contact with skin. It should be handled with appropriate personal protective equipment, including gloves, goggles, and a lab coat, in a well-ventilated area, preferably a fume hood. [, ]

Q17: What analytical techniques are used to monitor reactions involving 1-(Trimethylsilyl)imidazole?

A17: Common techniques include:

  • Gas Chromatography (GC): Used to monitor the formation of volatile silylated products. [, , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for monitoring reaction progress and identifying intermediates and products. [, , , ]
  • Mass Spectrometry (MS): Employed to confirm the identity and purity of synthesized compounds. [, ]

Q18: Are there alternatives to 1-(Trimethylsilyl)imidazole for silylation reactions?

A18: Yes, several other silylating agents are available, including:

  • N,O-Bis(trimethylsilyl)acetamide (BSA): A powerful silylating agent, but less reactive towards hindered alcohols compared to 1-(Trimethylsilyl)imidazole. [, ]
  • Hexamethyldisilazane (HMDS): A milder silylating agent often used in combination with a catalyst like trimethylchlorosilane. [, ]
  • Chlorotrimethylsilane (TMSCl): A reactive silylating agent typically used in the presence of a base to neutralize the HCl byproduct. []

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